4-Chloro-3-nitrophenyl 2-chloro-1,1,2-trifluoroethyl sulfone
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Overview
Description
4-Chloro-3-nitrophenyl 2-chloro-1,1,2-trifluoroethyl sulfone is a chemical compound with the molecular formula C8H4Cl2F3NO4S and a molecular weight of 338.091 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrophenyl 2-chloro-1,1,2-trifluoroethyl sulfone typically involves multiple steps, starting with the chlorination of phenol derivatives followed by nitration and sulfonation reactions. The specific conditions, such as temperature, pressure, and choice of reagents, are crucial to achieving the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted phenyl sulfones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-3-nitrophenyl 2-chloro-1,1,2-trifluoroethyl sulfone can be used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows for selective binding to specific biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological molecules makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-3-nitrophenyl 2-chloro-1,1,2-trifluoroethyl sulfone exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Chloro-3-nitrophenyl methyl sulfone
4-Chloro-3-nitrophenyl ethyl sulfone
4-Chloro-3-nitrophenyl propyl sulfone
Uniqueness: 4-Chloro-3-nitrophenyl 2-chloro-1,1,2-trifluoroethyl sulfone stands out due to its trifluoroethyl group, which imparts unique chemical properties compared to its methyl, ethyl, and propyl counterparts
Properties
IUPAC Name |
1-chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfonyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO4S/c9-5-2-1-4(3-6(5)14(15)16)19(17,18)8(12,13)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOLELDGRNXCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(C(F)Cl)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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